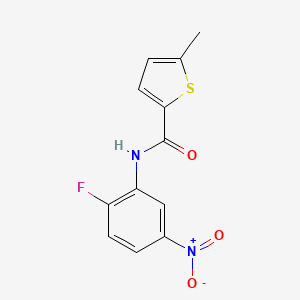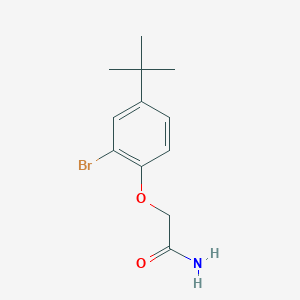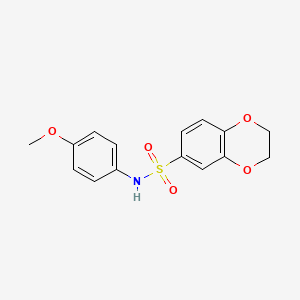![molecular formula C18H18N2O4 B5864005 N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5864005.png)
N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as GSK-3 inhibitor and has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
Mecanismo De Acción
N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of various downstream targets of GSK-3, leading to the inhibition of various cellular processes such as cell differentiation, proliferation, and apoptosis. The inhibition of GSK-3 has been shown to have potential therapeutic effects in various diseases, as mentioned earlier.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and reduce the growth of tumors in animal models. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta plaques, a hallmark of the disease. In diabetes, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its specificity towards GSK-3. This specificity allows for the selective inhibition of GSK-3 without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity. High doses of this compound have been shown to induce liver toxicity in animal models.
Direcciones Futuras
There are several future directions for the study of N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide. One of the future directions is the study of its potential therapeutic effects in other diseases, such as Parkinson's disease and schizophrenia. Another future direction is the development of more potent and selective GSK-3 inhibitors. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound in humans is another future direction.
Métodos De Síntesis
The synthesis of N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide involves the reaction of 2-(4-morpholinyl)aniline with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields the desired compound as a white solid with a melting point of 244-246°C.
Aplicaciones Científicas De Investigación
N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme involved in various cellular processes such as cell differentiation, proliferation, and apoptosis. GSK-3 has also been implicated in the pathogenesis of various diseases, including cancer, Alzheimer's disease, and diabetes. Therefore, the inhibition of GSK-3 by this compound has been studied for its potential therapeutic effects in these diseases.
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylphenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(13-5-6-16-17(11-13)24-12-23-16)19-14-3-1-2-4-15(14)20-7-9-22-10-8-20/h1-6,11H,7-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLLKBQZSCCHIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796308 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5863933.png)
![2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5863939.png)

![4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5863951.png)
![N-(3-{[3-(benzylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5863956.png)

![5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5863979.png)
![N-{2-[2-(4-sec-butylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5863981.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5863982.png)
![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5863988.png)

![2-(benzylamino)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864011.png)
![N-(3,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5864019.png)
